Product packaging for 4-Methyl-1-phenylpentan-1-one(Cat. No.:CAS No. 2050-07-9)

4-Methyl-1-phenylpentan-1-one

Cat. No.: B1594636
CAS No.: 2050-07-9
M. Wt: 176.25 g/mol
InChI Key: WRJZDDJYWWJLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Ketone Chemistry and Aromatic Compounds

4-Methyl-1-phenylpentan-1-one is structurally classified as an aromatic ketone. mcmaster.ca Its architecture features a pentanone backbone, which is characterized by a carbonyl group (C=O) on the first carbon. This ketone functional group is pivotal to its reactivity, allowing it to participate in typical ketone reactions such as addition and substitution. bloomtechz.com The molecule also contains a phenyl group attached to the carbonyl carbon, classifying it as an aromatic compound. lookchem.com

The combination of a branched alkyl chain (an isopentyl group), a ketone, and a phenyl ring gives the molecule a unique polarity and reactivity profile. bloomtechz.comresearchgate.net The benzene (B151609) ring's electron cloud and the ketone group's polarity influence the compound's solubility and stability, making it a subject of interest for studying structure-reactivity relationships in organic chemistry. bloomtechz.comlookchem.com

Significance as a Research Compound in Organic Synthesis and Medicinal Chemistry

The primary significance of this compound in the research domain lies in its utility as a chemical intermediate. lookchem.com Its structure serves as a building block for more complex molecules.

In organic synthesis , it is a valuable precursor. Researchers utilize it to investigate the properties and reactions of ketones and to explore novel chemical transformations. lookchem.com For instance, it has been used in iron-catalyzed, radical-mediated synthesis to produce dihydronaphthalenones. lookchem.com The compound's branched methyl group can enhance regioselectivity in certain reactions compared to its linear analogs. thegoodscentscompany.com Common synthetic routes to produce this compound itself include the Friedel-Crafts acylation and Grignard reactions. bloomtechz.comthegoodscentscompany.com

In medicinal chemistry , this compound is recognized as a key intermediate in the synthesis of certain pharmaceutical compounds and new psychoactive substances (NPS). lookchem.com Notably, it is a known precursor for producing α-Pyrrolidinoisohexanophenone (α-PiHP), a phenone derivative investigated for research purposes. wikipedia.orgcymitquimica.com The transformation of this ketone into nitrogen-containing pyrrolidine (B122466) derivatives shifts its application from an industrial chemical to the neuropharmacological domain. thegoodscentscompany.com

Table 2: Research Applications of this compound

Field of Research Specific Application
Organic Synthesis Intermediate for studying ketone reactions. lookchem.com
Precursor in iron-catalyzed synthesis of dihydronaphthalenones. lookchem.com
Starting material for radical-mediated annulation reactions. thegoodscentscompany.com
Medicinal Chemistry Precursor for the synthesis of α-Pyrrolidinoisohexanophenone (α-PiHP). wikipedia.orgcymitquimica.com
Building block for potential new therapeutic agents.
Fragrance Industry Starting material for the synthesis of aroma compounds. bloomtechz.comlookchem.com

| Photochemistry | Used as a tool to study photochemical processes. google.com |

Historical Development and Early Research Trajectories

The development of related synthetic cathinones dates back to the 1960s. wikipedia.org For example, pyrovalerone, a closely related compound, was first synthesized in 1964. nih.gov Furthermore, a 1988 patent concerning the related aldehyde, 4-methyl-4-phenyl-1-pentanal, makes reference to a 1957 publication that described its synthesis via a free-radical reaction, though its olfactory properties were not noted at the time. mdpi.com This suggests that the parent ketone structure was likely known to chemists during this mid-20th century period, primarily as a subject of fundamental organic synthesis and reaction mechanism studies.

Overview of Current Research Trends and Future Directions

Current research interest in this compound is diverse. A significant area of focus remains its role as a precursor in the synthesis of emerging new psychoactive substances (NPS), where forensic and analytical characterization of its derivatives is an active field. acs.org

In synthetic methodology, the compound is being explored in modern catalytic systems. This includes its use in iron-catalyzed methylation and alkenylation reactions, which are part of a broader trend towards using earth-abundant and non-precious metal catalysts in organic synthesis.

Additionally, research continues into its photochemical reactions. Studies have shown that it can undergo photochemical processes to form various products through a biradical trapping mechanism, which is relevant to understanding the photostability and degradation of organic pollutants. thegoodscentscompany.comgoogle.com The compound and its derivatives are also being investigated for their potential applications in the flavor and fragrance industry due to their aromatic properties. bloomtechz.commdpi.com Future research will likely continue to build on these areas, exploring new catalytic transformations and synthesizing novel derivatives with potentially useful biological or material properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O B1594636 4-Methyl-1-phenylpentan-1-one CAS No. 2050-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1-phenylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10(2)8-9-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJZDDJYWWJLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174483
Record name 4-Methyl-1-phenylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-07-9
Record name 4-Methyl-1-phenyl-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1-phenyl-1-pentanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentanone, 4-methyl-1-phenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-1-phenylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1-phenylpentan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYL-1-PHENYL-1-PENTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU45GJ7EDL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Strategies for 4 Methyl 1 Phenylpentan 1 One

Classical Synthetic Approaches

Grignard Reaction Protocols

A well-established method for synthesizing 4-methyl-1-phenylpentan-1-one involves the use of a Grignard reagent. This organometallic reagent is crucial for forming new carbon-carbon bonds.

The core of this synthetic route is the reaction between isopentylmagnesium bromide and benzoyl chloride. evitachem.com In this process, the isopentylmagnesium bromide, which acts as a nucleophile, attacks the electrophilic carbonyl carbon of the benzoyl chloride. This is typically followed by an acidic workup to yield the final ketone product, this compound.

A general representation of the reaction is as follows: Isopentylmagnesium bromide + Benzoyl chloride → this compound + Magnesium bromide chloride

Successful synthesis via the Grignard reaction is highly dependent on carefully controlled conditions. The choice of solvent is critical, with anhydrous diethyl ether being a common choice to ensure the stability of the Grignard reagent.

Key parameters for optimizing this reaction include:

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0–5°C) and may be followed by a period of reflux to ensure completion. Maintaining a controlled temperature is essential to prevent unwanted side reactions and degradation of the product.

Reagent Stoichiometry: The molar ratio of the Grignard reagent to the acyl chloride can influence the yield.

Anhydrous Conditions: The exclusion of water is paramount as Grignar reagents react readily with protic solvents.

Table 1: Key Parameters for Grignard Reaction Synthesis

ParameterCondition/ValuePurpose
Grignard ReagentIsopentylmagnesium bromideNucleophilic isopentyl source
Acylating AgentBenzoyl chlorideElectrophilic benzoyl source
SolventAnhydrous Diethyl EtherStabilizes Grignard reagent
TemperatureInitial cooling (0-5°C), then refluxControls reaction rate, prevents side reactions
WorkupAcidic (e.g., dilute acid)Liberates the ketone from the intermediate complex

Friedel-Crafts Acylation Methods

Friedel-Crafts acylation is another fundamental method for the synthesis of aryl ketones, including this compound. bloomtechz.comnumberanalytics.com This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. numberanalytics.comchemistryjournals.net

In the context of synthesizing this compound, the Friedel-Crafts acylation would typically involve the reaction of benzene (B151609) with 4-methylpentanoyl chloride. The acyl group (4-methylpentanoyl) is introduced onto the benzene ring to form the desired ketone. chemguide.co.uk The general reaction is catalyzed by a Lewis acid. numberanalytics.com

It is also possible to start with a substituted benzene. For example, the acylation of toluene (B28343) with valeroyl chloride can produce a related ketone. nih.gov

The choice of catalyst is crucial for the success of the Friedel-Crafts acylation. saskoer.ca Lewis acids like aluminum chloride (AlCl₃) are commonly used to activate the acylating agent. bloomtechz.comnumberanalytics.com The catalyst facilitates the formation of a highly reactive acylium ion, which then acts as the electrophile in the substitution reaction. numberanalytics.comsaskoer.ca

Several factors influence the outcome of the reaction:

Catalyst Type: While aluminum chloride is common, other Lewis acids such as iron(III) chloride (FeCl₃), boron trifluoride (BF₃), and various metal triflates can also be used. bloomtechz.comchemistryjournals.netgoogle.com The choice of catalyst can affect reaction efficiency and conditions. chemistryjournals.net

Solvent: Solvents like dichloromethane (B109758) or nitrobenzene (B124822) are often employed. numberanalytics.com

Regioselectivity: When using a substituted benzene as the starting material, the existing substituent on the ring directs the position of the incoming acyl group. numberanalytics.com Electron-donating groups typically direct the acylation to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. numberanalytics.comalexandonian.com

Table 2: Factors Influencing Friedel-Crafts Acylation

FactorDescriptionImpact
Catalyst Lewis acids (e.g., AlCl₃, FeCl₃, BF₃) bloomtechz.comgoogle.comActivates the acylating agent to form an acylium ion. saskoer.ca
Aromatic Substrate Benzene or substituted benzenesThe ring that undergoes electrophilic substitution.
Acylating Agent 4-Methylpentanoyl chlorideProvides the acyl group to be added to the aromatic ring.
Substituent Effects Electron-donating or electron-withdrawing groups on the benzene ringDetermines the position (regioselectivity) of acylation. numberanalytics.comalexandonian.com
Reaction Conditions Temperature, solvent, and reaction timeCan be optimized to improve yield and selectivity. numberanalytics.com

Advanced and Specialized Synthetic Routes

Advanced synthetic routes to this compound are characterized by multi-step processes that require precise control over reaction conditions and catalyst selection. These include strategies involving hydroformylation followed by hydrogenation, as well as alkylation reactions using highly reactive organometallic compounds.

Hydroformylation and Subsequent Hydrogenation Strategies

A multi-step, industrially relevant approach involves the hydroformylation of specific olefin precursors to generate aldehyde intermediates, which can then undergo further transformations and hydrogenation steps to yield the desired ketone.

Conversion of 3-Methyl-3-phenyl-1-butene (B95267) to Aldehyde Intermediates

The initial step in this pathway is the hydroformylation of an alkene. Specifically, 3-methyl-3-phenyl-1-butene can be converted into aldehyde intermediates through the addition of a formyl group (CHO) and a hydrogen atom across the double bond. This reaction, also known as oxo synthesis, utilizes synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst. researchgate.net Research indicates that rhodium-based catalysts are particularly effective for this transformation, yielding 4-methyl-4-phenylpentanal. vulcanchem.comgoogle.com The process involves the reaction of the olefin with CO and H₂ under controlled pressure and temperature to achieve high selectivity and yield. google.com

Selective Hydrogenation Techniques for Ketone Formation

In synthetic pathways that generate an unsaturated ketone precursor, selective hydrogenation is a critical step to produce the final saturated ketone. The selective reduction of a carbon-carbon double bond in an α,β-unsaturated ketone without affecting the carbonyl group is a key challenge. bohrium.com Various catalytic systems have been developed to achieve this chemoselectivity. For instance, transfer hydrogenation using isopropanol (B130326) as a hydrogen source and a simple rhodium(III) catalyst has proven effective for the 1,4-conjugate reduction of α,β-unsaturated ketones. bohrium.com This method works under neutral conditions and is applicable to a wide range of substrates, converting them into their saturated ketone counterparts in good to excellent yields. bohrium.com Other successful methods include the use of silica-supported copper nanoparticles, which can yield the corresponding saturated ketones at high conversions and selectivities. rsc.org

Catalyst Systems and Process Optimization (e.g., Rh/Co, Pd/Ni)

The efficiency of hydroformylation and hydrogenation is highly dependent on the catalyst system employed. For the hydroformylation of olefins, rhodium and cobalt catalysts are most common in industrial applications. researchgate.netgoogle.com Rhodium catalysts, often stabilized with phosphine (B1218219) ligands, exhibit high activity and can influence the regioselectivity of the reaction. wiley-vch.de Cobalt catalysts, while sometimes less active, are also widely used. google.com

For selective hydrogenation steps, a different set of catalysts is optimized. In processes where an unsaturated aldehyde is hydrogenated to a saturated aldehyde, palladium on a support is a viable catalyst, operating at temperatures between 80 and 140°C and hydrogen pressures of 5 to 50 bar. google.com For the hydrogenation of α,β-unsaturated ketones to saturated ketones, nickel-based catalysts like Raney-Ni have demonstrated high selectivity. researchgate.net Rhodium(III)-based systems are also effective, particularly in transfer hydrogenation reactions. bohrium.com Process optimization involves adjusting parameters like temperature, pressure, solvent, and catalyst concentration to maximize yield and selectivity while minimizing side reactions. acs.org

Reaction StepCatalyst SystemKey Process ConditionsPrimary ProductSource
HydroformylationRhodium (Rh) complexesReaction with CO/H₂ (synthesis gas)Aldehyde (e.g., 4-methyl-4-phenylpentanal) vulcanchem.comgoogle.com
HydroformylationCobalt (Co) complexesCan be used with or without stabilizing ligandsAldehyde researchgate.netgoogle.com
Selective Hydrogenation of C=C bond (Unsaturated Aldehyde)Palladium (Pd) on support80-140°C, 5-50 bar H₂ pressureSaturated Aldehyde google.com
Selective Hydrogenation of C=C bond (Unsaturated Ketone)Raney-Nickel (Ra/Ni)Fixed-bed continuous flow hydrogenatorSaturated Ketone researchgate.net
Selective Transfer Hydrogenation of C=C bond (Unsaturated Ketone)Rhodium(III) complexesIsopropanol as H₂ source, neutral conditionsSaturated Ketone bohrium.com

Alkylation Reactions Utilizing Organometallic Reagents

Alkylation reactions that form new carbon-carbon bonds are a direct and powerful method for synthesizing ketones like this compound. These routes often employ highly nucleophilic organometallic reagents, such as Grignard and organolithium reagents. bloomtechz.com

Grignard Reagent and Organolithium Reagent Mediated Alkylation

A well-established laboratory method for preparing this compound is through a Grignard reaction. This involves the reaction of isopentylmagnesium bromide (a Grignard reagent) with benzoyl chloride. The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the benzoyl chloride. The resulting intermediate collapses to form the ketone after an acidic workup. This procedure is known for its high selectivity and the use of commercially available reagents, though it requires strict anhydrous conditions to prevent the decomposition of the Grignard reagent.

Alternatively, organolithium reagents can be used to synthesize the target ketone. bloomtechz.com A general and effective method involves the reaction of a carboxylic acid with two equivalents of an organolithium reagent. masterorganicchemistry.com For the synthesis of this compound, this would involve reacting benzoic acid with 4-methylpentyllithium. The first equivalent of the organolithium deprotonates the carboxylic acid, and the second adds to the carbonyl carbon, forming a stable di-anion intermediate. Upon acidic workup, this intermediate collapses to form the ketone. masterorganicchemistry.com This method is often preferred over using Grignard reagents for this specific transformation as Grignards are less reactive towards the carboxylate salt. masterorganicchemistry.com Another route involves the addition of organolithium reagents to Weinreb amides (N-methoxy-N-methyl amides), which can also produce ketones in high yield. wikipedia.org

MethodReagent 1Reagent 2Key FeaturesSource
Grignard ReactionIsopentylmagnesium bromideBenzoyl chlorideHigh selectivity; requires anhydrous conditions.
Organolithium Reaction4-Methylpentyllithium (2 equiv.)Benzoic acidForms a stable di-anion intermediate; good for converting carboxylic acids to ketones. masterorganicchemistry.com
Organolithium Reaction (Weinreb)4-MethylpentyllithiumN-methoxy-N-methylbenzamide (Weinreb amide of benzoic acid)Forms a stable chelated intermediate, preventing over-addition. wikipedia.org
Reactivity with Ketones and Aldehydes as Substrates

In the synthesis of complex molecules like this compound, ketones and aldehydes are fundamental substrates due to the reactivity of their carbonyl group. The carbonyl carbon is electrophilic (electron-poor) because of the high electronegativity of the oxygen atom, making it a prime target for nucleophiles (electron-rich reagents). pressbooks.pub The most characteristic reaction they undergo is nucleophilic addition. pressbooks.pub

Aldehydes are generally more reactive than ketones. pressbooks.publibretexts.org This heightened reactivity is attributed to two main factors:

Steric Hindrance: Aldehydes have at least one small hydrogen atom attached to the carbonyl carbon, making them less sterically hindered than ketones, which have two bulkier organic groups. libretexts.orgscribd.com This allows nucleophiles easier access to the carbonyl carbon.

Electronic Effects: Ketones have two electron-donating alkyl groups that help stabilize the partial positive charge on the carbonyl carbon, making it less electrophilic. pressbooks.publibretexts.org Aldehydes have only one such group, resulting in a more electron-deficient and thus more reactive carbonyl carbon. libretexts.org

This difference in reactivity is crucial in synthesis. For instance, a reagent can sometimes be chosen to selectively react with an aldehyde in the presence of a ketone. Conversely, while less common, reaction conditions can sometimes be tailored to reverse this tendency, allowing a ketone to react preferentially upon activation with a Lewis acid. mpg.de Nucleophilic addition reactions involving organometallic reagents, such as Grignard reagents, are excellent examples of how aldehydes and ketones are used as substrates to form new carbon-carbon bonds, leading to the construction of more complex molecular skeletons. libretexts.org

Multi-step Reductive and Oxidative Pathways

Ester Reduction to Alcohols and Subsequent Oxidation to Aldehydes

A common multi-step strategy for preparing aldehydes involves the reduction of esters. The direct partial reduction of an ester to an aldehyde is a challenging transformation because the aldehyde product is more reactive than the starting ester, often leading to over-reduction to the primary alcohol. rsc.orgacs.org

To circumvent this, a reliable two-step sequence is frequently employed:

Ester Reduction to a Primary Alcohol: Esters are completely reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily reducing esters, carboxylic acids, and other carbonyl compounds. uop.edu.pk The reaction proceeds via nucleophilic acyl substitution followed by reduction.

Alcohol Oxidation to an Aldehyde: The resulting primary alcohol is then oxidized to an aldehyde. libretexts.orgpressbooks.pub This step requires a mild or selective oxidizing agent to prevent further oxidation to a carboxylic acid. pressbooks.pub Pyridinium chlorochromate (PCC) is a classic reagent used for this specific conversion. libretexts.orgpressbooks.pub

This two-step pathway, despite having lower redox economy, is often preferred for its reliability and scalability compared to direct partial reduction methods. acs.org

StepTransformationTypical Reagent(s)Starting MaterialProduct
1Full Reduction1. LiAlH₄ 2. H₂OEsterPrimary Alcohol
2Selective OxidationPCCPrimary AlcoholAldehyde
Aldehyde Reduction to Ketones using Metal Hydrides or Catalysts

The reduction of aldehydes and ketones typically yields alcohols. science-revision.co.uk Aldehydes are reduced to primary alcohols, while ketones are reduced to secondary alcohols. vedantu.com This is a fundamental transformation in organic synthesis, commonly achieved using metal hydrides or catalytic hydrogenation. science-revision.co.ukvedantu.com

Metal Hydride Reduction: Metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are primary sources of the hydride ion (H⁻), which acts as a nucleophile. chemistrysteps.com The hydride attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is then protonated to yield the alcohol. uop.edu.pk

Reducing AgentReactivityTypical SolventsSubstrate Scope
Sodium Borohydride (NaBH₄) Milder, safer to use. uop.edu.pkProtic solvents (water, ethanol) are suitable. pharmaguideline.comReduces aldehydes and ketones rapidly; reduces esters very slowly. pharmaguideline.com
Lithium Aluminum Hydride (LiAlH₄) Powerful, highly reactive. uop.edu.pkscience-revision.co.ukMust be used in dry, aprotic solvents (e.g., anhydrous ether, THF) as it reacts violently with water. science-revision.co.ukchemistrysteps.comReduces aldehydes, ketones, esters, carboxylic acids, amides, and nitriles. uop.edu.pkpharmaguideline.com

Synthesis of this compound from an Aldehyde: A multi-step pathway to synthesize a ketone like this compound can start from an aldehyde, such as benzaldehyde. This process involves the formation of a secondary alcohol followed by its oxidation:

Grignard Reaction: Benzaldehyde is treated with a Grignard reagent, specifically 4-methylpentylmagnesium bromide. bloomtechz.com The nucleophilic Grignard reagent adds to the carbonyl carbon of the aldehyde, and after an acidic workup, forms the secondary alcohol, 4-methyl-1-phenylpentan-1-ol.

Oxidation: The resulting secondary alcohol is then oxidized to the target ketone, this compound. libretexts.org This oxidation can be carried out using various oxidizing agents, such as chromic acid (generated from Na₂Cr₂O₇/H₂SO₄) or PCC.

Regioselective and Stereoselective Synthesis of Ketones and Related Compounds

Strategies for α-Methylation of Ketones

The introduction of a methyl group at the α-carbon (the carbon adjacent to the carbonyl) of a ketone is a significant transformation in organic synthesis. sci-hub.se Achieving this with high regioselectivity—controlling exactly which α-carbon is methylated in an unsymmetrical ketone—requires specific strategies. One effective method involves the use of enaminone intermediates.

Two-Step Approaches for Regioselective Enaminone Preparation

A robust, scalable approach for the α-methylation of ketones proceeds through a two-step sequence involving the formation and subsequent reaction of an enaminone. sci-hub.senih.gov Enaminones are compounds containing both an amine and a ketone conjugated through a double bond.

Step 1: Regioselective Enaminone Formation The first step is the condensation of a ketone with an amide acetal, most commonly dimethylformamide dimethylacetal (DMF-DMA). researchgate.netresearchgate.net This reaction typically occurs at the less sterically hindered α-position of an unsymmetrical ketone, establishing the regioselectivity for the subsequent methylation step. researchgate.net The ketone is converted into a β-amino-α,β-unsaturated ketone, also known as an enaminone. researchgate.net In many cases, the crude enaminone product from this step can be used directly in the next stage without extensive purification. sci-hub.se

Step 2: Hydrogenation/Hydrogenolysis to α-Methyl Ketone The enaminone intermediate is then subjected to a hydrogenation-hydrogenolysis reaction. researchgate.net This step introduces the methyl group (derived from the DMF-DMA reagent) at the α-position and simultaneously reduces the enamine and enone functionalities to regenerate the ketone carbonyl group. sci-hub.seresearchgate.net This strategy provides a convenient and base-free route to α-methylated ketones. researchgate.net

This two-step method has proven to be a versatile and convenient approach for a wide variety of ketones, including complex structures, and is scalable for large preparations. sci-hub.senih.gov

Diastereoselective Hydrogenation to α-Methyl Ketones

The diastereoselective hydrogenation of α-substituted β-ketoesters represents a powerful strategy for accessing α-methyl ketones with high stereocontrol. While direct diastereoselective hydrogenation specifically to this compound is not extensively detailed in the provided search results, the principles can be inferred from related transformations. For instance, the asymmetric hydrogenation of β-keto esters followed by further transformations can yield enantiomerically enriched 1,3-diols. arkat-usa.org This methodology often relies on chiral ruthenium complexes to achieve high levels of both enantioselectivity and diastereoselectivity. arkat-usa.org

A key concept in achieving high diastereoselectivity is dynamic kinetic resolution (DKR), where a racemic starting material is converted into a single enantiomer of a product. researchgate.net In the context of α-substituted β-ketoesters, iridium-catalyzed hydrogenation via DKR has been shown to produce products with excellent diastereomeric ratios and enantioselectivities. researchgate.net The choice of catalyst and reaction conditions is crucial. For example, the hydrogenation of racemic α-methyl-substituted benzocyclopentanone using a specific iridium complex resulted in the desired product with high yield, enantiomeric excess, and diastereomeric ratio. acs.org

Furthermore, the reduction of β-hydroxy ketones, which can be intermediates in these synthetic sequences, has been systematically studied. Ruthenium-mediated hydrogenation of β-hydroxy ketones generally affords anti-1,3-diols with high diastereoselectivity. arkat-usa.org This suggests that by carefully choosing the reduction method for a precursor to this compound, specific diastereomers could be selectively synthesized.

Catalyst Systems for Selective α-Methylation (e.g., Iridium, Ruthenium, Palladium, Iron Catalysis)

The direct α-methylation of ketones using methanol (B129727) as a C1 building block is an atom-economical and environmentally benign approach. Various transition metal catalysts have been developed for this transformation.

Iridium Catalysis: Iridium complexes, particularly those containing a Cp* (pentamethylcyclopentadienyl) ligand, are highly effective for the α-methylation of ketones. researchgate.netrsc.orgacs.org These catalysts can selectively promote mono- or di-methylation by adjusting the reaction conditions, such as the amount of base used. researchgate.net The borrowing hydrogen or hydrogen-transfer mechanism is central to this process, where the alcohol is temporarily dehydrogenated to an aldehyde, which then participates in the alkylation, followed by hydrogenation of the resulting enone. csic.escardiff.ac.uk Iridium-catalyzed systems have been successfully applied to a wide range of ketones, including acetophenone (B1666503) derivatives. cardiff.ac.uk

Ruthenium Catalysis: Ruthenium-based catalysts have also been extensively studied for the α-alkylation of ketones with alcohols. acs.org Similar to iridium, these systems operate via the borrowing hydrogen methodology. cardiff.ac.uk Selective methylation of 2-arylethanols using methanol as the methylating agent has been achieved with ruthenium catalysts. cardiff.ac.uk

Palladium Catalysis: Palladium catalysts are also capable of facilitating the α-methylation of ketones. researchgate.net Both homogeneous and heterogeneous palladium catalysts have been employed, offering good to excellent yields of the methylated products. researchgate.net Palladium-catalyzed asymmetric α-allylation of aldehydes and ketones is a well-established method for C-C bond formation at the α-position, which highlights the versatility of palladium in α-functionalization. mdpi.com

Iron Catalysis: As a more abundant and less expensive metal, iron has emerged as a promising catalyst for α-methylation. cardiff.ac.uk Iron-catalyzed borrowing hydrogen alkylation reactions have been successfully demonstrated, particularly with benzyl (B1604629) alcohols as alkylating agents. researchgate.net An efficient and general iron-catalyzed methylation of a diverse range of ketones using methanol has been developed, showcasing the potential of this sustainable approach. cardiff.ac.uk

Table 1: Catalyst Systems for Selective α-Methylation of Ketones

Catalyst Type Metal Key Features
Homogeneous Iridium High activity and selectivity for mono- or di-methylation. researchgate.netrsc.org
Homogeneous Ruthenium Effective for α-alkylation via borrowing hydrogen. acs.org
Homogeneous/Heterogeneous Palladium Versatile for various α-functionalizations. researchgate.netmdpi.com
Homogeneous Iron Abundant, economical, and efficient for methylation. cardiff.ac.uk

Asymmetric Synthesis Approaches for Chiral Analogs

Organocatalytic Enantioselective α-Methylation of Aldehydes

Organocatalysis provides a powerful metal-free approach for the enantioselective α-functionalization of carbonyl compounds. The α-methylation of aldehydes can be achieved using chiral secondary amine catalysts, such as imidazolidinones. organic-chemistry.org This methodology proceeds through the formation of a transient enamine, which then undergoes a selective one-electron oxidation to generate a singly occupied molecular orbital (SOMO)-activated electrophilic radical cation. organic-chemistry.org This radical cation is then susceptible to attack by a suitable nucleophile. While direct methylation is a target, this SOMO-activation strategy has been successfully applied to the α-enolation of aldehydes, reacting with enol silanes to produce γ-ketoaldehydes with high enantioselectivity. organic-chemistry.org This highlights the potential of organocatalysis to generate chiral building blocks that could be converted to chiral analogs of this compound.

Synthesis of α-Amino Ketones and Derivatives

α-Amino ketones are crucial structural motifs in many biologically active compounds and serve as versatile synthetic intermediates. researchgate.netd-nb.info Several methods exist for their synthesis, often starting from α-amino acids or involving the functionalization of a ketone at the α-position.

One common strategy is the reduction of α-azido ketones. nih.gov The chemoselective reduction of the azide (B81097) group in the presence of a carbonyl group leads to the formation of the α-amino ketone. nih.gov Another approach involves the Friedel-Crafts acylation of an aromatic ring with an activated N-acyl-α-amino acid derivative. For example, N-(1-aryl-3-methyl-1-oxobutan-2-yl)-4-(phenylsulfonyl)benzamides have been synthesized via the reaction of a 1,3-oxazol-5(4H)-one with an aromatic hydrocarbon in the presence of a Lewis acid. mdpi.com

Furthermore, biocatalytic approaches offer a stereoselective route to α-amino ketones. d-nb.info Enzymes such as transketolases and α-oxoamine synthases are being explored for their ability to catalyze the formation of these valuable compounds. d-nb.info

Synthesis of α-Hydroxy Ketone Compounds

α-Hydroxy ketones are important building blocks in organic synthesis. rsc.org Their synthesis can be achieved through various methods, including the oxidation of secondary alcohols and the reduction of α-dicarbonyl compounds.

A domino reaction involving the oxidation of a secondary alcohol and an adjacent aliphatic C-H bond using reagents like iodine and IBX (2-iodoxybenzoic acid) in DMSO can produce α-hydroxy ketones with high selectivity. rsc.org Another route is the carbene-catalyzed umpolung reaction of aldehydes, which can be used to prepare α-hydroxy ketones via an acyloin-type addition. google.com

Biocatalysis also provides an enantioselective route to α-hydroxy ketones. For instance, the R-selective 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii can catalyze the asymmetric reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones. rsc.org Benzaldehyde lyase is another enzyme that can catalyze the C-C bond formation between aromatic aldehydes and acetaldehyde (B116499) to produce (R)-2-hydroxypropiophenone derivatives with high optical purity. researchgate.net

Synthesis of α-Ketoamides

α-Ketoamides are a class of compounds with significant biological activity, and their synthesis has attracted considerable attention. nih.govacs.org A common synthetic route involves the oxidation of α-hydroxyamides. nih.govacs.org For instance, a series of stereochemically pure α-ketoamides were synthesized through an optimized oxidation step of the corresponding α-hydroxyamide precursors. nih.gov

Another method for preparing α-ketoamides is through the aerobic oxidative amidation of α-substituted methyl ketones, a reaction that can be catalyzed by copper. rsc.org Additionally, α-ketoamides can be synthesized from the oxidation of α-azido arylethanones using reagents like tert-butyl hydroperoxide (TBHP) in the presence of a magnesium base. rsc.org

Challenges and Innovations in this compound Synthesis

The synthesis of this compound, a ketone with applications in organic synthesis, presents several challenges related to achieving high yields and purity while adhering to environmentally conscious principles. lookchem.comlookchem.com Innovations in synthetic methodologies have focused on overcoming these obstacles through optimization of reaction conditions and the adoption of greener chemical processes.

Optimizing the yield and purity of this compound is a primary focus in its synthesis. Traditional methods like the Grignard reaction and Friedel-Crafts acylation, while established, often require careful control and purification steps to maximize the desired product and minimize byproducts.

Key Optimization Strategies:

Stoichiometric Control: In Grignard syntheses involving the reaction of isopentylmagnesium bromide with benzoyl chloride, maintaining a precise 1:1 molar ratio is crucial.

Temperature Management: Controlling the reaction temperature, particularly during the addition of reagents, is critical to minimize the formation of side products. For instance, in the Grignard reaction, temperatures are often kept between 0–5°C.

Catalyst and Reaction Condition Screening: In multi-step syntheses, such as those involving hydroformylation, the choice of catalyst (e.g., rhodium compounds) and optimization of temperature and pressure are vital for maximizing the yield of aldehyde intermediates. google.com

Purification Techniques: Post-synthesis purification is essential for obtaining high-purity this compound. Common methods include distillation and column chromatography. Gas chromatography analysis can be employed to assess the purity and the ratio of isomers when applicable. google.com

Table 1: Factors Influencing Yield and Purity in this compound Synthesis

Factor Influence on Yield and Purity Optimized Conditions/Techniques
Reactant Stoichiometry Affects reaction completion and byproduct formation. Typically a 1:1 molar ratio is employed in Grignard reactions.
Temperature Controls reaction rate and selectivity, minimizing side reactions. 0–5°C during Grignard reagent addition. 90–110°C for formaldehyde (B43269) condensation steps.
Catalyst Selection Determines reaction pathway and efficiency. Rhodium compounds for hydroformylation. google.com Amine catalysts (e.g., piperidine) for condensation.

| Purification Method | Removes impurities and isolates the target compound. | Distillation, Column Chromatography. |

Recent research has explored alternative synthetic routes to improve yields. For example, a method involving the synergistic photoredox/nickel coupling of acyl chlorides with secondary alkyltrifluoroborates has reported a 78% yield for a related compound, 4-methyl-1-phenylpentan-3-one. acs.org Another study on the homologation of aryl ketones demonstrated isolated yields ranging from 21–70% for similar long-chain ketones. nih.gov

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves considering factors such as atom economy, the use of less hazardous reagents, and the development of more sustainable reaction conditions.

Innovations in Green Synthesis:

Biocatalysis: Enzymatic approaches offer a promising green alternative. For instance, biocatalytic reductive amination using amine dehydrogenases (AmDHs) has been investigated for the synthesis of chiral amines from ketones. rsc.org While not directly synthesizing this compound, this demonstrates the potential for enzymatic reactions, which operate under mild conditions (e.g., pH 7, 30°C), to be adapted for ketone synthesis. rsc.org

Photochemical Synthesis: Preliminary studies have explored the use of UV irradiation in the presence of a photosensitizer like methylene (B1212753) blue to generate ketones from corresponding alcohols. This method has the potential for solvent-free synthesis, although current yields for related ketones are suboptimal (40-45%).

Catalysis with Greener Metals: Research into iron-catalyzed radical-mediated synthesis of dihydronaphthalenones from oxime esters highlights the use of inexpensive and less toxic metals as catalysts. lookchem.com This approach moves away from more hazardous heavy metals often used in traditional organic synthesis.

Table 2: Comparison of Synthetic Methods based on Green Chemistry Principles

Synthetic Method Green Chemistry Principle(s) Addressed Advantages Challenges
Biocatalytic Routes Use of renewable feedstocks (enzymes), mild reaction conditions, high selectivity. High stereoselectivity, operates at ambient temperature and pressure. rsc.org Potentially costly enzyme immobilization, lower yields (50-55% for a related ketone).
Photochemical Synthesis Energy efficiency (uses light), potential for solvent-free reactions. Can proceed without traditional solvents. Suboptimal yields (40-45% in preliminary studies).

| Iron-Catalyzed Reactions | Use of less toxic and abundant catalysts. | Reduces reliance on hazardous heavy metals. lookchem.com | Moderate to good yields with high chemo-selectivities reported for related compounds. lookchem.com |

The ongoing development of these and other innovative synthetic strategies is crucial for the continued production of this compound in a more efficient, cost-effective, and environmentally responsible manner.

Chemical Reactivity and Transformation Mechanisms of 4 Methyl 1 Phenylpentan 1 One

Redox Reactions of the Ketone Moiety

The ketone functional group in 4-Methyl-1-phenylpentan-1-one is susceptible to both oxidation and reduction, leading to the formation of various derivatives.

Oxidation Pathways to Carboxylic Acids and Derivatives

While ketones are generally more resistant to oxidation than aldehydes, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. In the case of this compound, this would lead to the formation of benzoic acid and 3-methylbutanoic acid.

The oxidation of this compound can be achieved using potent oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Potassium Permanganate (KMnO4): Under hot, acidic, or alkaline conditions, potassium permanganate can oxidatively cleave the ketone. The reaction proceeds through the formation of a manganese-containing intermediate, which then decomposes to yield the carboxylic acid products. The conditions for such reactions are typically harsh, requiring elevated temperatures.

Chromium Trioxide (CrO3): Often used in the form of chromic acid (prepared by dissolving CrO3 in sulfuric acid), this reagent can also effect the oxidative cleavage of ketones. The reaction mechanism involves the formation of a chromate (B82759) ester, which subsequently undergoes fragmentation.

Table 1: Oxidizing Agents and Typical Reaction Conditions for Ketone Cleavage

Oxidizing AgentTypical ConditionsProducts from this compound
Potassium Permanganate (KMnO4)Hot, acidic (e.g., H2SO4) or alkaline (e.g., NaOH) solutionBenzoic acid and 3-Methylbutanoic acid
Chromium Trioxide (CrO3)In aqueous sulfuric acid and acetone (B3395972) (Jones oxidation)Benzoic acid and 3-Methylbutanoic acid

Reduction to Alcohol Derivatives

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 4-methyl-1-phenylpentan-1-ol.

Complex metal hydrides are powerful reducing agents capable of converting ketones to alcohols.

Lithium Aluminum Hydride (LiAlH4): This is a very strong and versatile reducing agent. The reduction mechanism involves the nucleophilic attack of a hydride ion (H-) from the AlH4- complex onto the electrophilic carbonyl carbon of this compound. This initial attack forms a tetrahedral intermediate, an alkoxide salt. Subsequent workup with an aqueous acid protonates the alkoxide to yield the final alcohol product, 4-methyl-1-phenylpentan-1-ol. Due to its high reactivity, LiAlH4 reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Table 2: Reducing Agents for the Conversion of Ketones to Alcohols

Reducing AgentSolventProduct from this compound
Lithium Aluminum Hydride (LiAlH4)Diethyl ether or Tetrahydrofuran (THF)4-Methyl-1-phenylpentan-1-ol

Electrophilic Aromatic Substitution Reactions of the Phenyl Group

The phenyl group of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the benzene (B151609) ring. The acyl group (-C(O)R) attached to the ring is a deactivating group and a meta-director.

Mechanistic Investigations of Substitution Patterns

The acyl group deactivates the phenyl ring towards electrophilic attack by inductively withdrawing electron density. The carbonyl group's oxygen also withdraws electron density via resonance, further deactivating the ortho and para positions.

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack by the electrophile: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring.

For this compound, attack at the meta position is favored. This is because the resonance structures of the arenium ion formed from meta attack are more stable than those from ortho or para attack. In the case of ortho and para attack, one of the resonance structures places the positive charge directly adjacent to the electron-withdrawing carbonyl group, which is highly destabilizing. This destabilization is avoided in the intermediate formed from meta attack. Consequently, the activation energy for meta substitution is lower, making it the predominant pathway.

Table 3: Directing Effects of the Acyl Group in Electrophilic Aromatic Substitution

Position of SubstitutionStability of Arenium Ion IntermediatePredominant Product(s)
OrthoDestabilized by adjacent positive chargeMinor
MetaMore stableMajor
ParaDestabilized by adjacent positive chargeMinor

Synthesis of Substituted Phenyl Derivatives

The synthesis of substituted phenyl derivatives of this compound primarily involves electrophilic aromatic substitution reactions. In these reactions, an electrophile attacks the electron-rich phenyl ring, replacing one of the hydrogen atoms. The reactivity of the phenyl ring and the position of substitution are significantly influenced by the existing acyl group (-C(O)CH₂CH₂CH(CH₃)₂).

The acyl group is a deactivating group, meaning it reduces the reactivity of the phenyl ring towards electrophilic attack compared to benzene. This deactivation occurs because the carbonyl group is electron-withdrawing, pulling electron density away from the aromatic ring and making it less nucleophilic. Furthermore, the acyl group is a meta-director. This directing effect is a consequence of the resonance structures of the intermediate carbocation (the arenium ion) formed during the reaction. When the electrophile attacks at the ortho or para positions, one of the resonance structures places a positive charge directly adjacent to the partially positive carbon of the carbonyl group, which is highly unfavorable. In contrast, attack at the meta position avoids this destabilizing arrangement, making the meta-substituted product the major isomer.

Common electrophilic aromatic substitution reactions that can be applied to this compound to generate its substituted phenyl derivatives include:

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the phenyl ring, yielding 1-(3-nitrophenyl)-4-methylpentan-1-one.

Halogenation: Reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the corresponding meta-halo-substituted derivative, such as 1-(3-bromophenyl)-4-methylpentan-1-one.

Sulfonation: Heating with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) at the meta position.

Friedel-Crafts Alkylation and Acylation: While Friedel-Crafts reactions are a cornerstone of aromatic chemistry, their application to this compound is limited. The strongly deactivating nature of the acyl group renders the ring too unreactive for these reactions to proceed efficiently under standard conditions.

Photochemical Reactivity and Biradical Mechanisms

Aryl ketones like this compound exhibit rich photochemical reactivity, primarily through the Norrish Type II reaction pathway. This process is initiated by the absorption of ultraviolet light, which promotes the carbonyl group to an excited state.

Type II Photoreactions and Photocyclization Products

Upon photoexcitation, this compound undergoes an intramolecular reaction known as the Norrish Type II reaction. wikipedia.org The excited carbonyl group abstracts a hydrogen atom from the γ-carbon (the fourth carbon from the carbonyl group) of the alkyl chain. This hydrogen abstraction leads to the formation of a 1,4-biradical intermediate. wikipedia.org

This biradical can then follow two main pathways:

Cleavage (Type II Elimination): The biradical can undergo β-scission, breaking the bond between the α and β carbons. This results in the formation of acetophenone (B1666503) and 2-methylpropene.

Cyclization (Yang Cyclization): The biradical can cyclize to form two diastereomeric cyclobutanol (B46151) products: cis- and trans-1-phenyl-2,2-dimethylcyclobutanol.

The relative efficiency of these pathways is influenced by various factors, including the solvent and the presence of other reactive species.

Role of Oxygen in Photochemical Pathways and Product Yields

Interestingly, the presence of molecular oxygen has a notable effect on the photochemistry of this compound. rsc.orgrsc.org Instead of quenching the reaction, as is often the case in photochemistry, oxygen increases the yields of both the Type II cleavage and the photocyclization products. rsc.orgrsc.org This observation is consistent with a mechanism where oxygen "traps" the 1,4-biradical intermediate. rsc.orgrsc.org

Biradical Trapping Mechanisms and Reactive Intermediates

The 1,4-biradical is a key reactive intermediate in the photochemistry of this compound. Its existence and behavior can be probed through biradical trapping experiments. As mentioned, molecular oxygen acts as an efficient trapping agent. rsc.orgrsc.org The linear relationship observed between the reciprocal of the quantum yield of product formation and the reciprocal of the oxygen concentration provides strong evidence for the biradical trapping mechanism. rsc.org

The trapping of the biradical by oxygen not only enhances the yield of the primary photoproducts but also leads to the formation of new products. The reaction of the biradical with oxygen is believed to form a hydroperoxide, which can be detected, for example, by its ability to oxidize iodide to iodine. rsc.org These trapping experiments are crucial for understanding the lifetime and reactivity of the transient biradical species involved in the photochemical transformation.

Nucleophilic Addition and Substitution Reactions Involving the Carbonyl Group

The carbonyl group of this compound is a key site for nucleophilic attack due to the partial positive charge on the carbonyl carbon.

General Addition Reactions (e.g., Hydrogen Gas leading to Alcohols)

The carbonyl group of this compound can be reduced to a secondary alcohol, 4-Methyl-1-phenylpentan-1-ol. This transformation is a classic example of a nucleophilic addition reaction where a hydride ion (H⁻) or its equivalent acts as the nucleophile.

One common method for this reduction is catalytic hydrogenation . This involves reacting this compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is typically carried out under pressure and at a slightly elevated temperature.

Alternatively, the reduction can be achieved using metal hydride reagents . Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most common reagents for this purpose. libretexts.orglibretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion from the reagent to the electrophilic carbonyl carbon. libretexts.orglibretexts.org This initial addition step forms a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of the alkoxide, typically by the addition of a protic solvent like water or a dilute acid, yields the final alcohol product, 4-Methyl-1-phenylpentan-1-ol. libretexts.orglibretexts.org

The general mechanism for the hydride reduction is as follows:

Nucleophilic Attack: A hydride ion (or its equivalent from the reducing agent) attacks the carbonyl carbon.

Formation of Alkoxide Intermediate: The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate.

Protonation: The alkoxide is protonated by a suitable proton source to give the secondary alcohol.

Substitution Reactions with Halogenated Hydrocarbons leading to Ethers

The formation of ethers from this compound and halogenated hydrocarbons is not a direct reaction. It necessitates a two-step synthetic sequence. The initial step involves the reduction of the ketone functionality in this compound to its corresponding secondary alcohol, 4-methyl-1-phenylpentan-1-ol. This transformation can be achieved using various reducing agents, such as sodium borohydride or lithium aluminum hydride.

Following the reduction, the resulting 4-methyl-1-phenylpentan-1-ol can undergo a substitution reaction with a halogenated hydrocarbon to yield an ether. This transformation is typically accomplished through the Williamson ether synthesis. wikipedia.orgbyjus.commasterorganicchemistry.comfrancis-press.com The mechanism involves the deprotonation of the alcohol by a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide ion. jk-sci.com This alkoxide then attacks the electrophilic carbon of a primary alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide and forming the ether bond. wikipedia.orgmasterorganicchemistry.com

The general mechanism can be summarized as follows:

Reduction: this compound is reduced to 4-methyl-1-phenylpentan-1-ol.

Deprotonation: 4-methyl-1-phenylpentan-1-ol reacts with a strong base (e.g., NaH) to form the sodium alkoxide.

Nucleophilic Substitution (SN2): The alkoxide attacks an alkyl halide (e.g., methyl iodide or ethyl bromide), forming the ether and a sodium halide salt. wikipedia.org

The choice of the halogenated hydrocarbon is critical for the success of the reaction. Primary alkyl halides are preferred as they are most susceptible to the SN2 mechanism. wikipedia.org Secondary and, particularly, tertiary alkyl halides are prone to undergo elimination (E2) reactions in the presence of the strongly basic alkoxide, leading to the formation of alkenes as undesired byproducts. jk-sci.com

Table 1: Reactant Suitability for Williamson Ether Synthesis with 4-methyl-1-phenylpentan-1-oxide
Halogenated Hydrocarbon ClassPrimary Reaction PathwayTypical ProductSuitability
Methyl Halide (e.g., CH3I)SN2EtherExcellent
Primary Alkyl Halide (e.g., CH3CH2Br)SN2EtherGood
Secondary Alkyl Halide (e.g., (CH3)2CHCl)SN2 / E2 CompetitionMixture of Ether and AlkenePoor
Tertiary Alkyl Halide (e.g., (CH3)3CBr)E2AlkeneUnsuitable

Computational and Experimental Mechanistic Studies of this compound Reactions

While specific mechanistic studies focused solely on this compound are limited, its reactivity can be understood through broader computational and experimental investigations of aryl alkyl ketones. These studies provide a framework for predicting reaction pathways, transition states, and the influence of molecular structure on reaction outcomes.

Elucidation of Reaction Pathways and Transition States

Computational chemistry offers powerful tools for mapping the potential energy surface of a reaction, thereby elucidating its pathway. acs.org For reactions involving this compound, such as nucleophilic addition to the carbonyl group, these methods can identify the key structures along the reaction coordinate: the reactants, the transition state, and the products. libretexts.org

The transition state is the highest energy point on the minimum energy path between reactants and products and is a critical determinant of the reaction rate. acs.org Computational methods like Density Functional Theory (DFT) and ab initio calculations are used to determine the geometry and energy of these transition states. academie-sciences.fr For instance, in the reduction of this compound with a hydride reagent, calculations would model the approach of the nucleophile to the carbonyl carbon. The transition state would feature a partially formed H-C bond and a partially broken C=O pi bond. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility.

Experimental techniques, such as kinetic isotope effect studies, can validate computational models. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) at a specific position and measuring the change in reaction rate, chemists can infer details about bond-breaking and bond-forming events in the transition state.

Table 2: Key Features of a Calculated Reaction Pathway for Nucleophilic Addition to a Ketone
StageDescriptionKey Geometric FeaturesRelative Energy
ReactantsKetone and Nucleophile separatedsp2 hybridized carbonyl carbon (trigonal planar)Baseline
Transition StateHighest energy point; bond forming/breakingPartially formed Nu-C bond; partially broken C=O π bondActivation Energy (Ea)
ProductTetrahedral alkoxide intermediatesp3 hybridized carbon (tetrahedral)Reaction Enthalpy (ΔH)

Influence of Substituents on Reaction Kinetics and Selectivity

The rate and outcome of reactions involving this compound are significantly influenced by its structural features, namely the phenyl group and the isobutyl group attached to the carbonyl. Substituents on the phenyl ring or modifications to the alkyl chain can alter the electronic and steric properties of the molecule, thereby affecting its reactivity. lumenlearning.comlibretexts.org

Electronic Effects: Substituents on the phenyl ring can either donate or withdraw electron density, primarily through inductive and resonance effects. libretexts.orgminia.edu.eg

Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) increase the partial positive charge (electrophilicity) on the carbonyl carbon. libretexts.org This makes the ketone more susceptible to attack by nucleophiles, leading to an increase in the reaction rate. organic-chemistry.org

Electron-donating groups (e.g., -OCH₃, -CH₃) decrease the electrophilicity of the carbonyl carbon, thus slowing down the rate of nucleophilic addition. minia.edu.eg

The phenyl group itself, compared to a simple alkyl group, tends to decrease the reactivity of the ketone towards nucleophiles. This is due to resonance delocalization, where the pi system of the benzene ring donates electron density to the carbonyl group, reducing the partial positive charge on the carbonyl carbon. stackexchange.com

Steric Effects: The bulkiness of groups near the reaction center can hinder the approach of a nucleophile, a phenomenon known as steric hindrance. libretexts.org In this compound, the isobutyl group and the phenyl group create a certain steric environment around the carbonyl carbon. Increasing the size of the alkyl chain or adding bulky substituents to the ortho positions of the phenyl ring would increase steric hindrance, slowing the rate of nucleophilic addition. libretexts.org

These effects are crucial in determining not only the reaction rate (kinetics) but also the product distribution (selectivity), especially in cases where multiple reaction pathways are possible. nih.gov

Table 3: Predicted Relative Rates of Nucleophilic Addition to Substituted Phenyl Ketones
Substituent on Phenyl Ring (para-position)Electronic EffectEffect on Carbonyl ElectrophilicityPredicted Relative Rate
-NO2Strongly withdrawingIncreases significantlyFastest
-ClWithdrawing (Inductive) / Donating (Resonance)Increases slightlyFaster
-H (this compound)None (Reference)Reference1.0
-CH3DonatingDecreasesSlower
-OCH3Strongly donating (Resonance)Decreases significantlySlowest

Advanced Spectroscopic Characterization Techniques and Interpretations for 4 Methyl 1 Phenylpentan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing a detailed map of a molecule's carbon-hydrogen framework.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of 4-Methyl-1-phenylpentan-1-one offer a complete picture of its structure. Each unique proton and carbon atom in the molecule generates a distinct signal, and the characteristics of these signals (chemical shift, multiplicity, and integration) reveal their chemical environment and connectivity.

The ¹H NMR spectrum clearly distinguishes between the aromatic protons of the phenyl group and the aliphatic protons of the pentanone chain. The protons on the phenyl ring typically appear as a multiplet in the downfield region (around 7.27–7.96 ppm), while the aliphatic protons are found in the upfield region. rsc.org The methylene (B1212753) protons adjacent to the carbonyl group are deshielded and appear at a distinct chemical shift.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon being the most downfield signal due to its significant deshielding. rsc.org The carbons of the phenyl ring and the aliphatic chain appear at characteristic chemical shifts.

Interactive Table 1: ¹H NMR Spectral Data for this compound Data presented is a representative compilation from literature sources and may vary based on solvent and instrument parameters.

Proton GroupRepresentative Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic protons7.27–7.96Multiplet (m)5HC₆H₅
CH₂ adjacent to ketone~2.95Triplet (t)2H-CH₂-C(=O)-
CH₂ in pentyl chain~1.77Multiplet (m)2H-CH₂-CH₂-C(=O)-
CH in pentyl chain~2.21Multiplet (m)1H-CH(CH₃)₂
Terminal methyl groups~0.86-1.00Doublet (d)6H-CH(CH₃)₂

Interactive Table 2: ¹³C NMR Spectral Data for this compound Data presented is a representative compilation from literature sources and may vary based on solvent and instrument parameters. rsc.org

Carbon TypeRepresentative Chemical Shift (δ, ppm)Assignment
Carbonyl~200.5 - 204.2C=O
Aromatic (substituted)~137.1C-C=O
Aromatic~128.0 - 132.9Ortho, meta, para carbons
CH₂ adjacent to ketone~40.5-CH₂-C(=O)-
CH₂ in pentyl chain~36.0-CH₂-CH₂-C(=O)-
CH in pentyl chain~29.1-CH(CH₃)₂
Terminal methyl groups~13.9-CH(CH₃)₂

NMR spectroscopy is not limited to static structural determination; it is also a vital tool for monitoring reaction progress and elucidating reaction mechanisms. One such application is in the study of enolate and enol silane (B1218182) formation. Ketones can be converted to silyl (B83357) enol ethers, which are versatile intermediates in organic synthesis. rsc.org The formation of these species can be tracked in real-time using ¹H NMR. researchgate.net

For instance, in studies of ketone reactions, ¹H NMR can be used to monitor the disappearance of the starting ketone's α-proton signals and the appearance of new signals corresponding to the vinyl protons of the enol silane. rsc.orgresearchgate.net This allows for the investigation of reaction kinetics and the influence of catalysts and reagents on the formation of these intermediates. researchgate.net While specific studies detailing enol silane formation for this compound are not prevalent, the methodology is well-established for analogous ketones like 4-phenylbutan-2-one. researchgate.net In such an experiment, the reaction of the ketone with a silylating agent like trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a catalyst can be observed directly in an NMR tube, providing quantitative data on the rate of formation of the resulting trimethylsilyl enol ether. rsc.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. The calculated monoisotopic mass for this compound (C₁₂H₁₆O) is 176.120115130 Da. nih.govnist.govepa.gov HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) analyzers, can measure this mass with high precision, allowing for unambiguous confirmation of the compound's molecular formula and distinguishing it from isomers or other compounds with the same nominal mass. acs.org

In MS, the molecular ion ([M]⁺) often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a fingerprint that helps to identify the molecule's structure. For this compound, the electron ionization (EI-MS) spectrum reveals several key fragments that correspond to logical cleavages of the parent molecule.

Interactive Table 3: Characteristic Mass Spectrometric Fragments for this compound

m/zProposed Fragment IonProposed Structure
176[M]⁺[C₁₂H₁₆O]⁺
105[C₆H₅CO]⁺Benzoyl cation
85[C₅H₉O]⁺ or [C₆H₁₃]⁺Isobutylcarbonyl cation or Hexyl cation
77[C₆H₅]⁺Phenyl cation
57[C₄H₉]⁺Butyl cation (isobutyl fragment)

The most prominent fragments typically include the benzoyl cation (m/z 105) and the phenyl cation (m/z 77), which are characteristic of phenyl ketones. Cleavage of the bond between the carbonyl group and the alkyl chain is also a common fragmentation pathway.

To analyze complex mixtures or differentiate between closely related isomers, MS is often coupled with chromatographic separation techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) separates volatile compounds in a mixture before they are introduced into the mass spectrometer. This technique is highly effective for identifying specific compounds, such as this compound, within a complex matrix like seized drug samples or essential oils. nih.govunodc.orgnih.gov The combination of the compound's retention time from the GC and its mass spectrum from the MS provides a high degree of certainty in its identification. unodc.org This is particularly important in forensic science for the identification of new psychoactive substances (NPS), where isomers of synthetic cathinones need to be reliably distinguished. unodc.org

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF) is another powerful coupled technique, suitable for less volatile or thermally fragile compounds. researchgate.net LC separates the components of a mixture in the liquid phase. sielc.com The subsequent analysis by a QTOF mass spectrometer provides both high-resolution mass data for accurate formula determination and fragmentation data (MS/MS) for structural confirmation. researchgate.net This is crucial for differentiating between structural analogs, such as positional isomers, which may have identical mass spectra but different retention times and fragmentation patterns under specific conditions. researchgate.net For example, LC-QTOF-MS can distinguish between this compound and its isomer 2-methyl-1-phenylpentan-1-one, which might co-exist in a reaction mixture. acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important technique for identifying functional groups and elucidating the structural features of molecules. For this compound, IR analysis provides key insights into its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

The FTIR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational frequencies of its specific functional groups. The most prominent of these is the strong absorption band associated with the carbonyl (C=O) stretching vibration, which is a hallmark of ketones. This peak typically appears in the region of 1700–1750 cm⁻¹. Another significant set of absorptions arises from the aromatic phenyl group, with C=C stretching vibrations observed in the 1450–1600 cm⁻¹ range. The aliphatic part of the molecule, the methyl-substituted pentyl chain, also contributes to the spectrum with C-H stretching and bending vibrations. The absence of broad absorption bands in the O-H or N-H stretching regions confirms the purity of the ketone.

A study on a related compound, 2-hydroxy-2-methyl-1-phenylpropan-1-one, utilized FTIR spectroscopy to measure its vibrational spectrum in the 4000–700 cm⁻¹ range, demonstrating the utility of this technique in characterizing phenyl ketones. researchgate.net

Table 1: Key FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)AssignmentIntensity
~1700–1750C=O StretchingStrong
~1450–1600Aromatic C=C BendingMedium-Strong
~2870-2960Aliphatic C-H StretchingMedium
~1365-1465Aliphatic C-H BendingVariable

Note: The exact positions of the peaks can be influenced by the sample preparation method and the physical state of the compound.

Correlation with Computational Vibrational Frequencies and Band Assignment

To gain a more profound understanding of the vibrational spectrum, experimental FTIR data is often correlated with theoretical calculations. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the vibrational frequencies of the molecule. researchgate.nettandfonline.com These theoretical frequencies, when appropriately scaled, show excellent agreement with the experimental spectrum, aiding in the precise assignment of each absorption band to a specific vibrational mode. researchgate.net

For instance, DFT calculations can predict the C=O bond length to be approximately 1.21 Å, which is characteristic of a strong double bond. The calculations also help in assigning the various C-H bending and stretching modes of the phenyl and pentyl groups. Discrepancies between experimental and theoretical values can often be explained by factors such as intermolecular interactions in the solid state, which are not always fully accounted for in gas-phase calculations.

X-ray Diffraction (XRD) Studies

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal, providing invaluable information about molecular geometry and conformation in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Conformation and Molecular Geometry

While specific SCXRD data for this compound is not widely published, studies on similar cathinone (B1664624) derivatives have demonstrated the power of this technique. springermedizin.deresearchgate.net For example, the analysis of related compounds has revealed details about intermolecular interactions, such as hydrogen bonding and C-H···π interactions, which influence the crystal packing. springermedizin.de Such studies typically involve collecting diffraction data at low temperatures to minimize thermal vibrations and obtain a more precise structural model. springermedizin.de The crystal system and space group are also determined, providing a complete picture of the solid-state architecture. springermedizin.de

Other Advanced Analytical Methods

Beyond spectroscopic and diffraction techniques, chromatographic methods are essential for assessing the purity of this compound and for separating it from related substances.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of organic compounds. nih.gov For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. sielc.com This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

A typical RP-HPLC method for analyzing this compound might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com The purity of the compound can be determined by integrating the peak area of the main component and any impurities detected, often using a UV detector set at a wavelength where the phenyl group absorbs, such as 254 nm.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For organic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The structure of this compound, which incorporates a phenyl group conjugated with a carbonyl group, gives rise to characteristic electronic transitions. jove.com

The primary electronic transitions observed in aryl ketones are the π → π* and n → π* transitions. jove.commsu.edu

π → π Transition:* This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, the conjugated system of the benzene (B151609) ring and the carbonyl group leads to a strong π → π* absorption band. jove.comrsc.org This is an allowed transition and typically exhibits a high molar absorptivity (ε). For similar unsaturated ketones, this transition is often observed in the range of 240-250 nm. msu.edu

n → π Transition:* This transition involves the promotion of a non-bonding electron (from the lone pair on the oxygen atom of the carbonyl group) to a π* antibonding orbital. youtube.comupi.edu The n → π* transition is a forbidden transition, resulting in a significantly weaker absorption band (low molar absorptivity) at a longer wavelength compared to the π → π* transition. jove.comyoutube.com For ketones, this absorption is typically weak and appears at wavelengths around 280-300 nm. msu.edursc.org The presence of an aromatic ring in conjugation with the carbonyl group influences the precise wavelength of this absorption. jove.com

The UV-Vis spectrum of this compound is therefore expected to show a strong absorption band at a shorter wavelength corresponding to the π → π* transition and a weak absorption band at a longer wavelength due to the n → π* transition.

Electronic Transition Expected Wavelength (λmax) Relative Intensity (ε) Orbitals Involved
π → π~240-250 nmHighπ (bonding) → π (antibonding)
n → π~280-300 nmLown (non-bonding) → π (antibonding)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₁₂H₁₆O, this analysis provides experimental verification of its atomic composition. wiley-vch.denist.gov The theoretical elemental composition can be calculated based on the molecular formula and the atomic weights of carbon, hydrogen, and oxygen.

The molecular weight of this compound is 176.25 g/mol . nih.gov

Theoretical Composition:

Carbon (C): (12 * 12.011) / 176.25 * 100% = 81.77%

Hydrogen (H): (16 * 1.008) / 176.25 * 100% = 9.15%

Oxygen (O): (1 * 15.999) / 176.25 * 100% = 9.08%

Experimental results from elemental analysis of compounds with the same molecular formula provide data that closely aligns with these theoretical values, confirming the elemental makeup of the synthesized or analyzed substance. wiley-vch.delgcstandards.com

Element Theoretical Percentage (%) Found Percentage (%) wiley-vch.de
Carbon (C)81.7781.88
Hydrogen (H)9.158.94
Oxygen (O)9.08Not Reported

Computational Chemistry Approaches for Elucidating 4 Methyl 1 Phenylpentan 1 One Properties and Reactivity

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and other key characteristics.

Ab Initio and Density Functional Theory (DFT) Methods (e.g., HF, B3LYP)

Ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most common quantum chemical methods. HF is a foundational ab initio method, while DFT, particularly with hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), has become a standard for its balance of accuracy and computational cost. koreascience.krscirp.org

For 4-Methyl-1-phenylpentan-1-one, DFT calculations with the B3LYP functional and a 6-31G* basis set have been used to predict its optimized geometry. These calculations provide data on bond lengths and angles. For instance, the carbonyl group (C=O) is planar with sp² hybridization and bond angles around 120 degrees, while the phenyl ring maintains its aromatic planarity. The aliphatic chain, being branched, introduces specific steric constraints. While detailed studies comparing HF and various DFT functionals for this specific molecule are not widely available, research on related molecules shows that DFT methods, such as B3LYP, are often in good agreement with experimental data for predicting molecular geometries and electronic properties. mdpi.comresearchgate.net

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-31G)*

ParameterStructural FeaturePredicted Value
Bond LengthC=O~1.21 Å
Bond LengthC-C (phenyl)~1.40 Å
Bond LengthC-C (aliphatic)~1.54 Å
GeometryCarbonyl GroupPlanar trigonal (~120° angles)
GeometryPhenyl RingPlanar aromatic

This table is based on generalized predictions for ketones and available data; specific computational studies may provide more precise values.

Conformational Analysis via Potential Energy Surfaces

The flexibility of the isopentyl side chain in this compound means the molecule can exist in various conformations. Conformational analysis, often performed by scanning the potential energy surface (PES), is crucial for identifying the most stable, low-energy structures. researchgate.net This process involves systematically rotating specific dihedral (torsion) angles and calculating the energy at each step.

For this compound, rotation around the C-C bonds of the pentyl chain is possible, but is limited by the steric hindrance from the branched methyl group. This leads to dominant anti-periplanar conformations being favored. A full PES scan would reveal the energy barriers between different conformers and the precise geometry of the global minimum energy structure. While specific PES studies for this molecule are not readily found in the literature, the methodology has been extensively applied to similar flexible molecules to determine their most stable spatial arrangements. researchgate.net

HOMO-LUMO Gap Analysis and Charge Transfer Interactions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. journalijar.comrsc.org A smaller gap generally suggests higher reactivity and a greater ease of intramolecular charge transfer. mdpi.comjournalijar.com

Molecular Dynamics Simulations

While quantum mechanics is ideal for static electronic properties, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. mdpi.comshareok.org MD simulations provide a detailed view of molecular motion, conformational changes, and interactions with other molecules, such as solvents or biological macromolecules. mdpi.commpg.de

Conformational Dynamics and Intermolecular Interactions

For a molecule like this compound, MD simulations can map its conformational landscape in a dynamic context, showing how it explores different shapes over time in a given environment (e.g., in a solvent). These simulations can reveal the flexibility of the alkyl chain and the rotational behavior of the phenyl group. Furthermore, MD is a powerful tool for studying intermolecular interactions, such as how the molecule might bind to a receptor or interact with solvent molecules, which is crucial for understanding its behavior in complex systems. shareok.orgrsc.org Although specific MD simulation studies on this compound are not prominent in public research, the techniques are widely applied in drug discovery and materials science to understand these dynamic processes. mdpi.comrsc.org

Computational Catalysis Studies

Computational methods are also employed to study catalytic processes. For instance, they can be used to model the mechanism of a reaction in which this compound acts as a substrate or to design catalysts for its synthesis or conversion. While research indicates that structurally related compounds are used in applications like asymmetric catalysis, specific computational catalysis studies focusing on this compound are not extensively documented. lookchem.com Such studies would typically involve using DFT to map reaction pathways, identify transition states, and calculate activation energies for its reactions, such as oxidation, reduction, or substitution.

Modeling Catalyst-Substrate Interactions and Transition States

The interaction between a catalyst and a substrate is fundamental to its function, governing both the rate and selectivity of a reaction. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of these interactions for ketones like this compound.

DFT calculations can predict the ground-state geometries of the substrate, catalyst, and the catalyst-substrate complex. For this compound, key structural parameters such as the C=O bond length (~1.21 Å) and the dihedral angles between the phenyl group and the carbonyl can be determined, providing a baseline for understanding its conformational flexibility. Modeling the interaction with a catalyst involves identifying the most stable binding mode of the ketone in the catalyst's active site. This often involves exploring multiple potential orientations and conformations to locate the lowest energy complex.

A critical aspect of mechanistic studies is the identification and characterization of transition states. These are high-energy structures that represent the bottleneck of a reaction pathway. By calculating the energy and geometry of transition states, chemists can understand how a catalyst lowers the activation energy of a reaction. For asymmetric reactions, there are often two competing diastereomeric transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. The difference in the activation energies (ΔΔG‡) of these two transition states dictates the enantioselectivity of the reaction. pnas.org

For example, in the asymmetric transfer hydrogenation (ATH) of aryl/alkyl ketones, computational models have proposed that stabilizing C–H/π interactions between the catalyst and the ketone's aryl group can favor one diastereomeric transition state over another. pnas.org Such models help explain the facial discrimination of the ketone that leads to the selective formation of one enantiomer. pnas.org Graph neural networks and other machine learning approaches are also emerging as powerful tools to model these complex catalyst-substrate interactions, even when they are subtly complex and not easily captured by traditional models. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound using DFT

ParameterPredicted ValueSignificance
C=O Bond Length~1.21 ÅCharacteristic of a strong ketone double bond.
C-C (phenyl) Bond~1.40 ÅReflects the aromatic bond order.
C-C (pentyl) Bond~1.54 ÅTypical for aliphatic single bonds.
Dihedral Angles~180° (anti-periplanar)Dominant conformations are influenced by steric hindrance from the methyl branch.

Note: Data is extrapolated from calculations on related ketones.

Predicting Enantioselectivity and Regioselectivity in Asymmetric Reactions

A primary goal of computational modeling in asymmetric catalysis is the accurate prediction of enantioselectivity and regioselectivity. For a substrate like this compound, which has a prochiral ketone group, asymmetric reduction can yield two different enantiomers of the corresponding alcohol.

Predicting Enantioselectivity:

Computational models can predict the enantiomeric excess (ee%) of a reaction by calculating the energy difference between the two transition states leading to the (R) and (S) products. pnas.org Molecular docking studies are a common approach where the substrate is placed into the active site of an enzyme or a chiral catalyst model. The binding energies for the pro-(R) and pro-(S) conformations are calculated, and the difference is used to predict the major enantiomer formed.

For instance, docking studies on ketoreductases have been used to predict the stereoselectivity of the reduction of various aryl ketones. nih.govscispace.com In a study involving the reduction of a series of phenyl ketones with a ketoreductase from Sporobolomyces salmonicolor (SSCR), the calculated docking energies for the poses leading to the R and S alcohols were compared with experimental outcomes. nih.govscispace.com For 1-phenylpentan-1-one, a close structural analog of this compound, the model correctly predicted the formation of the (S)-enantiomer with high selectivity. nih.govscispace.com These models consider factors like the shape of the active site and the specific interactions (e.g., hydrogen bonds, van der Waals forces) between the enzyme, the substrate, and the cofactor. nih.gov

Table 2: Example of Docking Study Results for Predicting Enantioselectivity in the Reduction of Aryl Ketones with SSCR nih.govscispace.com

SubstrateDocking Energy (R) (kcal/mol)Docking Energy (S) (kcal/mol)Experimental ee (%)Predicted Major Enantiomer
1-Phenylbutan-1-one-44.2-44.488 (S)S
1-Phenylpentan-1-one-45.5-47.387 (S)S
2-Methyl-1-phenylpropan-1-one-44.4-41.598 (R)R

This table illustrates how lower docking energy corresponds to the preferentially formed enantiomer.

Predicting Regioselectivity:

In molecules containing multiple reactive sites, such as unsaturated ketones, regioselectivity becomes a critical factor. For example, in the asymmetric transfer hydrogenation of enones, reduction can occur at the C=C double bond (1,4-reduction) or the C=O carbonyl group (1,2-reduction). researchgate.net Computational models can help predict which pathway is favored by comparing the activation barriers for the two competing reaction pathways. Factors such as the electronic properties of the substrate and the nature of the catalyst influence this selectivity. researchgate.net For ketones with adjacent double or triple bonds, DFT studies can rationalize why a catalyst might selectively reduce one functional group while leaving the other intact. researchgate.net

By combining these computational approaches, researchers can build robust predictive models. These models not only forecast the outcome of reactions for new substrates like this compound but also provide deep mechanistic insights that are crucial for the rational design of more efficient and selective catalysts. pnas.orgdiva-portal.org

Investigation of Biological Activities and Pharmacological Relevance of 4 Methyl 1 Phenylpentan 1 One and Its Analogs

Exploration of Potential Biological Activities and Interactions

While 4-methyl-1-phenylpentan-1-one itself is primarily recognized as a chemical intermediate, its structural analogs, particularly those synthesized from it, exhibit significant biological activities. lookchem.com Research into compounds with similar structures suggests potential interactions with biological systems, including the central nervous system. ontosight.ai

The primary pharmacological interest in this chemical family lies in the psychoactive substances derived from this compound, such as α-Pyrrolidinoisohexanophenone (α-PiHP). lookchem.com The mechanism of action for these analogs involves potent interactions with monoamine transporters in the brain. nih.govnih.gov Specifically, α-PiHP is a powerful norepinephrine-dopamine reuptake inhibitor (NDRI). nih.govwikipedia.org This means it blocks the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to an accumulation of these neurotransmitters in the synaptic cleft. nih.gov

Studies have shown that α-PiHP has a significantly higher potency for inhibiting dopamine and norepinephrine uptake compared to substances like cocaine and methamphetamine. who.int However, its effect on the serotonin (B10506) transporter (SERT) is negligible, making it a catecholamine-selective agent. nih.govwho.int This selective action on dopamine and norepinephrine systems is a hallmark of many synthetic cathinones and is responsible for their stimulant effects. nih.govnih.gov The interaction is primarily one of reuptake inhibition rather than acting as a substrate-type releaser. who.int

Table 1: Interaction of α-PiHP with Monoamine Transporters

Transporter Action Potency Reference
Dopamine Transporter (DAT) Reuptake Inhibition High nih.govwikipedia.org
Norepinephrine Transporter (NET) Reuptake Inhibition High nih.govwikipedia.org
Serotonin Transporter (SERT) Reuptake Inhibition Negligible nih.govwho.int

The inhibition of dopamine and norepinephrine reuptake by analogs like α-PiHP leads to pronounced effects on the central nervous system. nih.gov The elevated levels of these neurotransmitters result in significant psychomotor stimulant effects. nih.govwho.int Users may experience increased energy, euphoria, enhanced concentration, and heightened sensory perception. nih.govresearchgate.net

Animal studies have confirmed these stimulant properties, showing that α-PiHP produces locomotor activity comparable to that of cocaine and methamphetamine. who.int The potent and selective action on catecholamine pathways underlies the powerful psychoactive effects observed with these compounds. nih.govnih.gov Research into structurally similar compounds indicates they influence neurotransmitter systems, which is consistent with the observed CNS effects of α-PiHP. ontosight.ai

Currently, this compound is primarily identified as a synthetic precursor or intermediate rather than a metabolite of a known drug or endogenous compound. lookchem.com Its significance in metabolic pathways is linked to the downstream compounds synthesized from it. For instance, once a substance like α-PiHP is consumed, it undergoes extensive metabolism. The metabolic pathways for related α-pyrrolidinophenone compounds involve several processes, including:

β-keto reduction

Hydroxylation of the alkyl chain

Oxidation and cleavage of the pyrrolidine (B122466) ring researchgate.netnih.gov

Therefore, while this compound is the starting point, it is the resulting psychoactive analogs that enter and are processed by complex metabolic pathways in the body. researchgate.net

Role as a Precursor in Drug Synthesis and Medicinal Chemistry

The principal pharmacological relevance of this compound is its role as a key starting material in the synthesis of certain psychoactive substances. chemicalbook.com

This compound serves as a direct precursor for the synthesis of the designer drug α-Pyrrolidinoisohexanophenone (α-PiHP), a potent synthetic cathinone (B1664624). lookchem.comchemicalbook.com The synthesis is a common process for creating α-pyrrolidinophenone derivatives. It typically involves a two-step process: first, the α-carbon (the carbon atom adjacent to the carbonyl group) of this compound is brominated to form an α-bromoketone intermediate, such as α-bromovalerophenone. archive-criminology.com.ua This is followed by a nucleophilic substitution reaction where the bromine atom is displaced by pyrrolidine, forming the final α-PiHP molecule. archive-criminology.com.ua This synthetic route highlights the compound's importance in the clandestine manufacturing of new psychoactive substances (NPS). archive-criminology.com.ua

Table 2: Synthetic Pathway to α-Pyrrolidinoisohexanophenone

Step Reactant(s) Intermediate/Product Description Reference
1. Bromination This compound, Bromine α-Bromo-4-methyl-1-phenylpentan-1-one The α-carbon is halogenated to create a reactive site. archive-criminology.com.ua
2. Nucleophilic Substitution α-Bromo-4-methyl-1-phenylpentan-1-one, Pyrrolidine α-Pyrrolidinoisohexanophenone (α-PiHP) The pyrrolidine ring is attached to the α-carbon, displacing the bromine atom. archive-criminology.com.ua

While this compound is a crucial intermediate, its documented use is overwhelmingly in the synthesis of psychoactive substances for research or illicit markets rather than for approved Active Pharmaceutical Ingredients (APIs). lookchem.comchemicalbook.com Some suppliers may market the chemical as "pharmacy grade," but its primary documented application in a pharmaceutical context is as an intermediate for producing phenone derivatives, like α-PiHP, which are then used for research purposes. lookchem.comechemi.com There is little to no evidence of its use in the production of commercially available, approved therapeutic drugs. Its utility is recognized in medicinal chemistry for creating complex molecules and as a building block for potential new drugs, though these are largely in the research and development phase. chemimpex.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The synthesis of analogs of this compound, particularly those with a pyrrolidine ring incorporated at the alpha position, has been a subject of interest for exploring their biological activities. A common synthetic route for creating these derivatives, such as pyrovalerone analogs, involves a straightforward process first published in 1964. drugs.ie This method has been adapted for the creation of a variety of target compounds. drugs.ie

For instance, the synthesis of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one and its analogs typically starts from a corresponding ketone. The general route involves the α-bromination of the ketone followed by nucleophilic substitution with pyrrolidine. Modifications to the phenyl ring or the alkyl chain are often performed on the starting materials before these key steps.

Another approach involves the synthesis of more complex derivatives, such as those incorporating a 1,2,3-triazole phenylalanine scaffold. The synthesis for these compounds can begin with a commercially available starting material like (tert-butoxycarbonyl)-L-phenylalanine. nih.gov This is then taken through a multi-step process including amide coupling, deprotection, acylation to introduce an azide (B81097) group, and finally a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring with various substituted phenylacetylenes. nih.gov The resulting aniline (B41778) can then be further reacted with different acyl chlorides to produce a diverse library of final compounds for biological screening. nih.gov The parent compound, this compound itself, serves as a key intermediate in the synthesis of α-Pyrrolidinoisohexanophenone (Hydrochloride), a phenone derivative utilized in research. lookchem.comchemicalbook.com

Structure-activity relationship (SAR) studies on analogs of this compound, especially pyrovalerone analogs, have revealed that these compounds are generally potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET). drugs.ienih.gov Conversely, they exhibit relatively poor inhibitory activity at the serotonin transporter (SERT). drugs.ienih.gov This selectivity makes them a subject of interest in research for medications for cocaine abuse. drugs.ie

Several structural modifications have been shown to significantly influence the potency and selectivity of these analogs for monoamine transporters:

Alkyl Chain Length: An increase in the length of the α-side chain has been demonstrated to result in an increased potency for inhibiting both human DAT (hDAT) and human NET (hNET) uptake. meduniwien.ac.at

Nitrogen Ring Size: Increasing the size of the nitrogen-containing ring from a five-membered pyrrolidine to a six-membered piperidine (B6355638) leads to a substantial decrease in binding potency at all three monoamine transporters. nih.gov

Phenyl Ring Substitution: The substitution pattern on the phenyl ring plays a crucial role in the compound's activity.

Exchanging the phenyl ring for a thiophenyl ring results in analogs with similar potency for inhibiting both DA and NE uptake. nih.gov

A methylenedioxy substituent appears to slightly enhance the ability to inhibit monoamine uptake by hDAT, while slightly decreasing the potency for inhibiting hNET. meduniwien.ac.at

Halogen substitution on the phenyl ring can increase serotonergic properties. For example, a bromo-substituent, more so than a methyl or methylenedioxy substituent, enhances interaction with the human serotonin transporter. meduniwien.ac.at The 1-(3,4-dichlorophenyl) analog is among the most potent of the DAT/NET selective compounds. drugs.ie

Naphthyl Substitution: Replacing the phenyl ring with a 1-naphthyl group also results in one of the more potent DAT/NET selective compounds. drugs.ie

Stereochemistry: The stereochemistry of the molecule is significant, with the S-isomer of racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one being the more biologically active enantiomer. drugs.ie

A selection of these compounds was also tested for affinity at 5HT1A, 5HT1B, 5HT1C, D1, D2, and D3 receptors and were found to be inactive, highlighting their selectivity for the monoamine transporters. nih.gov

Interactive Data Table: SAR of this compound Analogs at Monoamine Transporters

Compound/Analog Structural Variation Effect on DAT Inhibition Effect on NET Inhibition Effect on SERT Inhibition Reference
Pyrovalerone AnalogsGeneralPotent InhibitionPotent InhibitionPoor Inhibition nih.gov, drugs.ie
Increased α-side chain lengthElongation of alkyl chainIncreased PotencyIncreased PotencyNot specified meduniwien.ac.at
Piperidine Analog6-membered N-ringSubstantial Loss of PotencySubstantial Loss of PotencySubstantial Loss of Potency nih.gov
Thiophenyl AnalogPhenyl to ThiophenylSimilar PotencySimilar PotencyNot specified nih.gov
MDPPPMethylenedioxy substituentSlightly Increased PotencySlightly Decreased PotencyNot specified meduniwien.ac.at
4-Bromo PPPBromo substituent on phenyl ringWeak InhibitorWeak InhibitorMost potent among tested PPP derivatives meduniwien.ac.at
1-(3,4-dichlorophenyl) AnalogDichloro substitution on phenyl ringHighly PotentHighly PotentNot specified drugs.ie
1-Naphthyl AnalogPhenyl to NaphthylHighly PotentHighly PotentNot specified drugs.ie
(S)-PyrovaleroneS-enantiomerMore biologically activeMore biologically activeMore biologically active drugs.ie

Toxicological Assessment and Safety Profile in Research Contexts

The toxicological assessment of chemical compounds often employs both computational (in silico) and experimental (in vitro) methods to predict and evaluate potential risks. For aquatic ecosystems, the crustacean Daphnia magna is a standard model organism for ecotoxicological testing. nih.gov

In silico studies, such as quantitative structure-toxicity relationship (QSTR) models, are developed to predict the toxicity of chemicals based on their molecular structure. nih.gov These models are built using large datasets of compounds with known toxicity values and can be used to estimate the potential toxicity of new or untested substances, including derivatives of this compound. nih.gov

In vitro toxicity studies using Daphnia magna provide experimental data on the acute toxicity of a compound, typically reported as the median lethal concentration (LC50). For example, in a study of novel N-acyl-α-amino ketones and 1,3-oxazole derivatives, the toxicity to Daphnia magna was evaluated. mdpi.com The results showed a range of toxicities, with some compounds inducing high toxicity while others were found to be non-toxic at the highest tested concentrations. mdpi.com Specifically, N-acyl-α-amino ketones showed higher toxicity compared to their N-acyl-α-amino acid precursors and 1,3-oxazole derivatives. mdpi.com Such studies highlight that even small structural modifications can significantly alter the toxicity profile of a compound. mdpi.com

Interactive Data Table: Example Toxicity Data of Related Compound Classes in Daphnia magna

Compound Class Toxicity Profile in D. magna Key Findings Reference
N-acyl-α-amino ketonesModerate to High ToxicityInduced higher toxicity compared to other tested derivatives. mdpi.com
1,3-oxazol-5(4H)-oneMedium ToxicityShowed intermediate toxicity levels. mdpi.com
1,3-oxazolesMedium ToxicityExhibited moderate toxicity. mdpi.com
N-acyl-α-amino acidNon-toxicShowed no toxicity at the highest tested concentration. mdpi.com

Given the potential biological activity of this compound and its analogs, strict adherence to laboratory safety protocols is essential to minimize exposure and ensure a safe research environment. ontosight.ai Standard safety guidelines for handling chemicals in a laboratory setting should be followed. labmanager.com

Key safety and handling considerations include:

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. ontosight.ai

Ventilation: Flammable and volatile chemicals should be handled in a well-ventilated area, preferably within a fume hood. labmanager.com

Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and any relevant hazard warnings. labmanager.com

Storage: Store the compound according to its specific requirements for stability, away from incompatible materials. ontosight.ai

Spill and Waste Management: Have a plan for cleaning up spills immediately. labmanager.com All chemical waste must be disposed of according to institutional and regulatory guidelines. labmanager.com Chemicals should never be disposed of down the sink. labmanager.com

Hazard Identification: Researchers should be fully aware of the potential hazards associated with the materials they are using before beginning any experiment. labmanager.com The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard information. For this compound, it is classified as harmful if swallowed and may cause an allergic skin reaction. nih.gov

Antimicrobial and Antibiofilm Activity Studies

Research into the antimicrobial and antibiofilm properties of various heterocyclic compounds has shown that specific structural motifs can confer significant biological activity. While direct studies on this compound are limited, the evaluation of structurally related compounds and other synthetic derivatives provides a basis for potential investigation.

For example, studies on newly synthesized N-acyl-α-amino ketones and 1,3-oxazoles have demonstrated antimicrobial activity. semanticscholar.org In one study, a derivative, 2-aza-3-isopropyl-1-[4-(phenylsulfonyl)phenyl]-1,4-butanedione, exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. semanticscholar.org Furthermore, some N-acyl-α-amino acid and 1,3-oxazol-5(4H)-one precursors were found to inhibit the formation of biofilms by Enterococcus faecium. semanticscholar.org

Other classes of compounds, such as benzenesulfonamide (B165840) derivatives containing a thiazol-4-one scaffold, have also been evaluated for their antimicrobial and antibiofilm activities. rsc.org Certain analogs in this class showed significant inhibition against S. aureus and potent antibiofilm activity against K. pneumonia. rsc.org The antimicrobial evaluation of 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives revealed that some compounds had moderate antibacterial activity against Gram-positive bacterial strains, and a 1,3-oxazole derivative was active against C. albicans. mdpi.comresearchgate.net

These findings suggest that the core structure of this compound could be a scaffold for the development of novel antimicrobial and antibiofilm agents through the introduction of various pharmacologically active moieties.

Advanced Applications of 4 Methyl 1 Phenylpentan 1 One in Specialized Chemical Synthesis and Research

Intermediate in Complex Organic Synthesis

The utility of 4-methyl-1-phenylpentan-1-one as an intermediate is a cornerstone of its application in organic chemistry. Its ketone functional group and hydrocarbon framework allow it to be a versatile precursor in the construction of more complex molecules. lookchem.com

This compound is a valuable building block for synthesizing a range of organic compounds. The ketone's carbonyl group is a key site for reactivity, readily participating in addition and substitution reactions. bloomtechz.com This reactivity allows for the introduction of new functional groups and the extension of the carbon skeleton. For instance, it can be reduced to form the corresponding alcohol, 4-methyl-1-phenylpentan-1-ol, or undergo oxidation to yield carboxylic acids. Furthermore, the phenyl group can undergo electrophilic aromatic substitution, enabling the creation of a diverse array of substituted products. These transformations make it a key starting material in the synthesis of pharmaceuticals and other fine chemicals. lookchem.comchemimpex.com

The structural motifs present in this compound are found in complex natural products, making it a relevant compound for studies in total synthesis.

Baulamycin A: This natural product is noted for its antibiotic properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA). ub.edu The total synthesis of Baulamycin A requires the construction of a hydrophobic side chain, a structural feature for which ketones like this compound serve as models or precursors. In synthetic strategies targeting Baulamycin A, a key fragment is a methyl ketone which is elaborated to form the final side chain. nih.gov For example, one synthesis involves the creation of a β-hydroxyketone intermediate from a methyl ketone precursor through an aldol (B89426) reaction, demonstrating the importance of the ketone functionality in building the carbon backbone of the natural product. nih.gov Strategic modifications to this hydrophobic ketone portion have been used to create analogues of Baulamycin A to probe its mechanism of action. nih.gov

Polyethers: Poly(aryl ether ketones) (PAEKs) are a class of high-performance polymers with significant commercial interest due to their thermal and chemical stability. scientific.netresearchgate.net Their synthesis is typically achieved through nucleophilic aromatic substitution or electrophilic Friedel-Crafts reactions. scientific.netgoogle.com While this compound is not a direct monomer in common industrial polyether ketone polymerization, its fundamental ketone structure is the repeating unit that defines these polymers. mdpi.com On a smaller scale, the ketone can undergo reactions to form ether linkages. For example, it can undergo substitution reactions with reagents like halogenated hydrocarbons to generate ether compounds, illustrating a fundamental transformation relevant to this class of molecules. bloomtechz.com

Role in the Development of New Chemical Entities and Reactions

The specific substitution pattern of this compound makes it a useful tool for investigating the principles of chemical reactivity and for developing new synthetic methods.

This compound serves as a valuable compound for studying the properties and reactions of ketones. lookchem.com Its structure allows researchers to investigate how different parts of the molecule influence the reactivity of the carbonyl group. The steric hindrance provided by the bulky phenyl and methyl groups can affect the pathways of chemical reactions, for example by slowing the rate of nucleophilic attack at the carbonyl carbon.

The compound's behavior in photochemical reactions has also been a subject of study. rsc.org Research has shown that in the presence of light and oxygen, it can undergo photochemical transformations to form various reactive intermediates, providing insight into the mechanisms of ketone photochemistry. evitachem.com

Researchers have utilized molecules with structures similar to this compound to explore and develop new ways to convert one functional group into another. These novel transformations are crucial for expanding the toolkit of synthetic organic chemistry.

One such example is an iodine monochloride (ICl)-mediated reaction. In a study, a compound structurally related to this compound, (4-methoxybut-1-yn-1-yl)benzene, underwent an unexpected functional group interconversion to form a synthetically valuable α-iodo-γ-chloroketone, instead of the expected cyclized product. nih.gov This discovery opened a new, direct pathway to α,γ-dihalo ketones. nih.gov

Another novel transformation is the visible-light-induced [4+1] cyclization. In this catalyst-free reaction, α,β-unsaturated ketones react with acylsilanes under visible light to produce highly substituted furans, which are important heterocyclic compounds. chinesechemsoc.org The instability of related structures like 2-methylene-1-phenylpentan-1-one under these conditions highlights the subtle structural influences on such novel reactions. chinesechemsoc.org

Table 1: Examples of Novel Functional Group Transformations

Starting Material Class Reagents/Conditions Product Class Research Focus Citation
Methyl homopropargyl ethers Iodine monochloride (ICl) α-Iodo-γ-chloro-ketones Development of a regiospecific method for synthesizing α,γ-dihalo ketones. nih.gov

Application in Asymmetric Catalysis

Asymmetric catalysis focuses on the synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry. Ketones with structures similar to this compound are employed as substrates in these reactions to produce enantiomerically enriched products.

For example, the asymmetric synthesis of chiral 2-aryl-3-alkyl-5-methyl-2-morpholinols, which have shown potential antidepressant activity, has been accomplished using chiral starting materials and 2-bromo-1-aryl-pentan-1-one derivatives. researchgate.net In another application, the enantioselective reduction of prochiral ketones like 1-phenyl-1-propanone is a key step. researchgate.net Biocatalytic reduction of this ketone using microorganisms like Nocardia corallina can produce chiral alcohols such as (R)-1-phenylpropan-1-ol, an important building block for various pharmaceuticals. researchgate.net These examples demonstrate that the aromatic ketone motif is a valuable substrate class for developing and testing new asymmetric catalytic methods.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
(4-methoxybut-1-yn-1-yl)benzene
2-methylene-1-phenylpentan-1-one
1-phenyl-1-propanone
1-phenylpropan-1-ol
2-bromo-1-aryl-pentan-1-one
4-methyl-1-phenylpentan-1-ol
Baulamycin A
α-iodo-γ-chloroketone
Acylsilanes
Furans

Utilization of Derivatives in Axially Chiral Biaryl Synthesis

Derivatives of this compound serve as crucial starting materials in the asymmetric synthesis of axially chiral biaryls, a class of compounds of significant interest in organic synthesis and materials science. mdpi.commdpi.com Research has demonstrated that an oxime ester derived from this compound can be employed in an iron-catalyzed, iminyl radical-triggered cascade reaction. rsc.org This process, involving a 1,5-hydrogen atom transfer, facilitates a relay annulation that constructs fused pyridine (B92270) rings. rsc.org

This synthetic strategy has been successfully upgraded to an asymmetric version, enabling the production of a series of axially chiral pyridine-based biaryls. rsc.org In these reactions, the oxime ester of this compound is reacted with compounds like cinnamaldehyde (B126680) in the presence of an iron catalyst and a secondary amine catalyst, such as pyrrolidine (B122466)·HClO₄, to yield the desired chiral products. rsc.org The reaction conditions, including temperature and the choice of catalyst, are optimized to maximize the yield of the target fused pyridine structure over other byproducts. rsc.org This methodology provides a valuable platform for creating enantiomerically pure molecules, highlighting the synthetic potential of radical cation-induced hydrogen atom transfer. rsc.org

Specialized Solvent Applications in Chemical Manufacturing Research

Dissolution of Resins and Gums

In the realm of chemical manufacturing, this compound functions as an important organic solvent. bloomtechz.com Its chemical properties and stability make it particularly effective for dissolving substances like resins and gums. bloomtechz.com The compound's molecular structure, featuring both a phenyl group and a pentanone chain, contributes to its solvency characteristics, allowing it to effectively dissolve and mix with these materials. bloomtechz.com This ensures a more uniform and manageable consistency during the processing and preparation stages in various industrial applications. bloomtechz.com

Contribution to Flavor and Fragrance Chemistry Research

Precursor for Aromatic Compounds in Olfactory Profile Development

The distinct chemical structure of this compound makes it a compound of interest in the flavor and fragrance industry. lookchem.com Its aromatic properties are utilized in the formulation of perfumes and flavoring agents. The compound can serve as a raw material or starting precursor for the synthesis of various other aroma compounds. bloomtechz.comlookchem.com This allows for its use in the development of new and complex fragrances, where it can contribute to creating unique scent profiles in products such as perfumes and cosmetics. bloomtechz.comlookchem.com

Analytical Research Applications

Standards and Reference Compounds in Chromatography (e.g., HPLC, GC-MS)

This compound is utilized as a reference standard in analytical chemistry, particularly in chromatographic techniques. It can be analyzed by High-Performance Liquid Chromatography (HPLC) using a reverse-phase method. sielc.com A specific application involves a mobile phase of acetonitrile (B52724), water, and an acid like phosphoric or formic acid to separate the compound. sielc.com This liquid chromatography method is scalable and can be employed for the isolation of impurities during preparative separation processes. sielc.com Furthermore, its known spectral data in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) allows it to be used as a reference compound for the identification and quantification of related substances in forensic and chemical research. nih.govarchive-criminology.com.ua

Summary of Applications

Application AreaSpecific Use
Chiral Synthesis Precursor derivative for the synthesis of axially chiral pyridine-based biaryls. rsc.org
Industrial Solvents Effective solvent for resins and gums in chemical manufacturing processes. bloomtechz.com
Flavor & Fragrance Precursor for developing aromatic compounds and new olfactory profiles. bloomtechz.comlookchem.com
Analytical Chemistry Reference standard in HPLC and GC-MS for impurity isolation and identification. sielc.com

Q & A

Q. What are the common synthetic routes for 4-Methyl-1-phenylpentan-1-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation, where an acyl chloride reacts with a substituted benzene derivative. For example, 1-(4-methylphenyl)propan-1-one derivatives can be synthesized using AlCl₃ as a catalyst under anhydrous conditions . Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of acyl chloride to substrate) and reaction temperature (0–5°C for ketone stability). Post-reaction quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate) improves yield .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1.0 mL/min). Electron ionization (70 eV) helps identify molecular ion peaks (e.g., m/z 176 for C₁₂H₁₆O) and fragmentation patterns .
  • NMR : ¹H NMR (CDCl₃, 400 MHz) shows characteristic signals: δ 2.35 (s, 3H, Ar-CH₃), δ 2.85 (t, 2H, CH₂CO), and δ 7.25–7.40 (m, 4H, aromatic protons) .

Advanced Research Questions

Q. What analytical challenges arise in distinguishing this compound from structurally similar novel psychoactive substances (NPS)?

  • Methodological Answer : Co-elution in GC-MS can occur with analogs like α-PiHP (4-methyl-1-phenyl-2-pyrrolidin-1-ylpentan-1-one). To resolve this:
  • Use LC-QTOF with a C18 column (2.1 × 100 mm, 1.7 µm) and 0.1% formic acid/acetonitrile gradient. Accurate mass measurements (e.g., 176.1201 Da for C₁₂H₁₆O⁺) and MS/MS fragmentation (loss of CO, m/z 148) confirm identity .
  • Compare retention indices and collision cross-section (CCS) values against reference standards .

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :
  • Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model reaction pathways. For example, calculate activation energies for ketone reduction to secondary alcohols using NaBH₄ .
  • In silico docking (AutoDock Vina) evaluates interactions with biological targets, such as cytochrome P450 enzymes, to predict metabolic stability .

Q. What strategies resolve enantiomers of this compound derivatives for chiral studies?

  • Methodological Answer :
  • Use chiral HPLC with a Chiralpak IA column (4.6 × 250 mm) and n-hexane/isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via UV detection at 254 nm .
  • For crystallography, grow single crystals in ethyl acetate/hexane and analyze via X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to assign absolute configurations .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported spectroscopic data for this compound analogs?

  • Methodological Answer :
  • Cross-validate using multi-technique analysis : Compare NMR (¹H, ¹³C), IR (C=O stretch ~1715 cm⁻¹), and high-resolution MS data across independent studies .
  • Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled pH) to isolate solvent or impurity effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1-phenylpentan-1-one
Reactant of Route 2
Reactant of Route 2
4-Methyl-1-phenylpentan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.